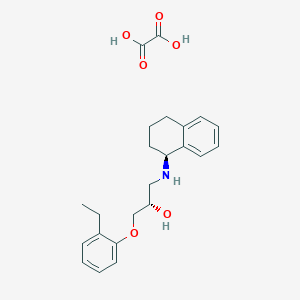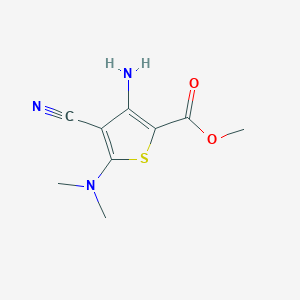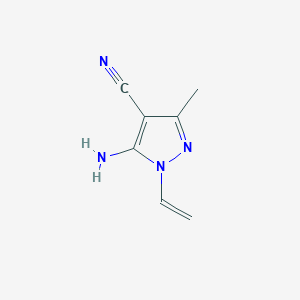
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Descripción general
Descripción
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is an organic compound characterized by the presence of a pyrazole ring attached to a benzaldehyde moiety
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include this compound, have been shown to exhibit a wide range of biological activities . They have been found to be cytotoxic to several human cell lines , indicating that they may interact with cellular targets involved in cell survival and proliferation.
Mode of Action
For instance, some pyrazole derivatives have been shown to induce cell death through apoptosis
Biochemical Pathways
Given the cytotoxic properties of some pyrazole derivatives , it’s plausible that this compound could affect pathways related to cell survival and death, such as the p53-mediated apoptosis pathway
Result of Action
Some pyrazole derivatives have been shown to induce cell death through apoptosis This suggests that 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde could potentially have similar effects
Análisis Bioquímico
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrazole derivative and the biomolecule it interacts with .
Cellular Effects
Some pyrazole derivatives have been shown to have cytotoxic effects on various types of cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the benzaldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-3-pyrazolecarboxaldehyde with benzaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize reaction conditions and scale-up production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid.
Reduction: 3-(1-Methyl-1H-pyrazol-3-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and agrochemicals
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
- 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde
- 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid
Uniqueness
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different biological activities and chemical properties compared to its analogs .
Propiedades
IUPAC Name |
3-(1-methylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-6-5-11(12-13)10-4-2-3-9(7-10)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAPUQDWKCUIAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441015 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-79-2 | |
| Record name | 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
![2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile](/img/structure/B71143.png)










![3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid](/img/structure/B71171.png)
![4-Methyl-5,6-dihydro-1H-pyrrolo[3,2,1-DE]pteridin-2(4H)-one](/img/structure/B71173.png)
